1-((1-((4-isopropylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including sulfonyl groups, a pyrazole ring, and a piperidine ring. The presence of these groups could potentially give this compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions due to the presence of the sulfonyl groups and the nitrogen atoms in the pyrazole and piperidine rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl groups, the pyrazole and piperidine rings, and the isopropyl groups .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine highlights the potential for developing substances with specific biological activity. These derivatives are promising targets for inhibiting human carbonic anhydrases involved in various biochemical processes. The synthesis and characterization of these compounds demonstrate the scientific interest in exploring sulfonamide derivatives of polynuclear heterocyclic compounds (Komshina et al., 2020) Komshinaetal.,2020.
A study on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4- oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides demonstrates the biological activities of sulfamoyl and piperidine functionalities. These compounds exhibit valuable antibacterial results, contributing to the understanding of the chemical basis for their activities (Aziz‐ur‐Rehman et al., 2017) Aziz‐ur‐Rehmanetal.,2017Aziz‐ur‐Rehman et al., 2017Aziz‐ur‐Rehmanetal.,2017.
Applications in Photoluminescence and Electrocatalysis
- Research on cationic bis-cyclometallated iridium(III) complexes featuring sulfonyl-substituted cyclometallating ligands demonstrates applications in photoluminescence. These complexes exhibit green or blue emissions and have been tested in light-emitting electrochemical cells, showing potential for use in display and lighting technologies (Ertl et al., 2015) Ertletal.,2015.
Biological Activities and Potential Drug Design
- The synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity highlight the potential for designing new compounds with potent activities for multiple bioactivities. These compounds exhibit significant enzyme inhibition potencies, suggesting their utility in developing novel therapeutic agents (Ozmen Ozgun et al., 2019) OzmenOzgunetal.,2019.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[3,5-dimethyl-1-(4-propan-2-ylphenyl)sulfonylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S2/c1-14(2)18-8-10-19(11-9-18)28(24,25)23-17(5)20(16(4)21-23)29(26,27)22-12-6-7-15(3)13-22/h8-11,14-15H,6-7,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQQKRYVIWEOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.